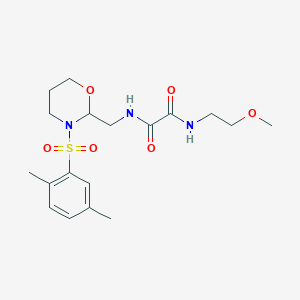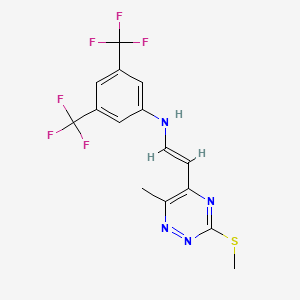
N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a useful research compound. Its molecular formula is C18H27N3O6S and its molecular weight is 413.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
Compounds with sulfonamide, oxalamide, and related groups have been central to developments in organic synthesis. For example, the Bohlmann-Rahtz heteroannulation reaction provides a pathway to synthesize complex molecules, including antibiotics and other biologically active compounds (Bagley et al., 2005). Similarly, the study of zinc phthalocyanine derivatives with sulfonamide groups has shown their potential in photodynamic therapy due to their significant singlet oxygen quantum yields, which are crucial for Type II photosensitization mechanisms in cancer treatment (Pişkin et al., 2020).
Biological and Therapeutic Potential
The research into sulfonamide and oxalamide derivatives extends into biological applications. Compounds with these functional groups have been explored for their properties as enzyme inhibitors, receptors agonists or antagonists, and their potential therapeutic applications. For instance, the development of 5-HT1D receptor agonists from novel 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines highlights the ongoing investigation into compounds with sulfonamide derivatives for their potential in treating migraines or other neurological conditions (Barf et al., 1996).
Advanced Materials and Catalysis
Sulfonamide and related compounds are not limited to biological applications; they also play crucial roles in materials science and catalysis. The synthesis of sulfonated Schiff base dimethyltin(IV) coordination polymers, for example, underscores the utility of these compounds in catalysis, particularly in environmentally friendly processes such as the Baeyer–Villiger oxidation under solvent-free conditions (Martins et al., 2016).
Drug Discovery and Development
Lastly, the ongoing discovery and development of compounds with sulfonamide and oxalamide groups for potential drug candidates are noteworthy. The identification of specific sulfonamide derivatives as serotonin 6 (5-HT6) receptor antagonists for the treatment of cognitive disorders, including Alzheimer's disease, exemplifies the therapeutic potential of these compounds (Nirogi et al., 2017).
Eigenschaften
IUPAC Name |
N'-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O6S/c1-13-5-6-14(2)15(11-13)28(24,25)21-8-4-9-27-16(21)12-20-18(23)17(22)19-7-10-26-3/h5-6,11,16H,4,7-10,12H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTKWHWIGNPIJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 5-(acetyloxy)-2-[(dimethylamino)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B2827721.png)
![4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]morpholine](/img/structure/B2827723.png)



![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B2827729.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2827731.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2827732.png)
![(3r,5r,7r)-adamantan-1-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2827733.png)
![6-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2827737.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3,3-diphenylpropan-1-one](/img/structure/B2827740.png)

